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Compound of Interest

(2-Amino-5-
Compound Name:
bromophenyl)methanol

Cat. No.: B151039

Application Note: Synthesis of (2-Amino-5-
bromophenyl)methanol
Introduction

(2-Amino-5-bromophenyl)methanol is a valuable building block in the synthesis of various
pharmaceutical and heterocyclic compounds. Its structure, featuring an amino group, a
bromine atom, and a primary alcohol on a benzene ring, allows for diverse subsequent
chemical modifications. This application note provides a detailed protocol for the synthesis of
(2-Amino-5-bromophenyl)methanol via the reduction of 2-amino-5-bromobenzoic acid. The
presented method utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of
selectively reducing the carboxylic acid functionality to a primary alcohol while leaving the
amino and bromo groups intact.[1][2][3][4] This protocol is adapted from a reliable and well-
established procedure, ensuring high yield and purity of the final product.[5]

Reaction Scheme

2-amino-5-bromobenzoic acid to (2-Amino-5-bromophenyl)methanol

Materials and Methods

Materials:
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e 2-amino-5-bromobenzoic acid (98%)
¢ Lithium aluminum hydride (LAH) powder
o Anhydrous tetrahydrofuran (THF)

o Ethyl acetate (EtOAC)

e Hexanes

» Deionized water

e Sodium sulfate (Na2S0a4), anhydrous
 Brine solution

Equipment:

e Round-bottom flask

o Magnetic stirrer and stir bar

* Ice bath

e Septum and nitrogen inlet

e Separatory funnel

o Buchner funnel and filter flask

 Rotary evaporator

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of (2-Amino-5-bromophenyl)methanol is

provided below.[5]

1. Reaction Setup:
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To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-
bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and 400 mL of dry THF.[5]

Fit the flask with a septum and a nitrogen inlet needle to maintain an inert atmosphere.[5]

Cool the resulting solution in an ice bath.[5]

. Addition of Reducing Agent:

While stirring and under a nitrogen atmosphere, add lithium aluminum hydride (5.00 g, 132
mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over a period of 1 hour.[5] This is done by
briefly removing the septum for each addition.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir overnight (approximately 20 hours).[5]

. Reaction Work-up and Quenching:

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

Once the reaction is complete, cool a 2-L Erlenmeyer flask containing 400 mL of ethyl
acetate in an ice bath.[5]

Slowly pour the crude reaction mixture into the cold ethyl acetate with stirring.[5]

Carefully quench the excess LAH by the slow, dropwise addition of 50 mL of water over 30
minutes.[5]

Add an additional 450 mL of water and stir the mixture until two distinct layers form
(approximately 30 minutes).[5]

. Extraction and Isolation:

Transfer the mixture to a 2-L separatory funnel and separate the layers.[5]

Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[5]

Combine all the organic layers and wash with 600 mL of brine.[5]
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e Dry the combined organic phase over anhydrous sodium sulfate (100 g) for 30 minutes.[5]

 Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator
(25 °C, 30 mmHg) to yield a light yellow solid.[5]

5. Purification:

 For purification, dissolve the crude product in a minimum amount of refluxing ethyl acetate
(approximately 15 mL) in a 250-mL round-bottomed flask.[5]

o While stirring and refluxing, add hexanes (approximately 100 mL) over 10 minutes until the
product precipitates.[5]

 Allow the mixture to cool to room temperature, and then place it in a freezer at -15 °C for 3
hours.[5]

« |solate the purified product by suction filtration using a Bichner funnel, wash with 50 mL of
hexanes, and dry under vacuum to obtain (2-Amino-5-bromophenyl)methanol as a light
tan powder.[5] A second crop of crystals can be obtained from the mother liquor.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (2-Amino-5-
bromophenyl)methanol.
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Parameter Value Reference

Starting Material 2-amino-5-bromobenzoic acid [5]

Moles of Starting Material 45.7 mmol [5]

) Lithium Aluminum Hydride

Reducing Agent [5]
(LAH)

Molar Equivalents of LAH 2.9 equiv [5]
Anhydrous Tetrahydrofuran

Solvent [5]
(THF)

Reaction Temperature 0 °C to Room Temperature [5]

Reaction Time 20 hours [5]

Product Yield 80-88% [5]

Product Appearance Light tan powder [5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of (2-Amino-5-
bromophenyl)methanol.

Final Product
(2-Amino-5-bromophenylmethanol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (2-Amino-5-bromophenyl)methanol.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful
synthesis of (2-Amino-5-bromophenyl)methanol from 2-amino-5-bromobenzoic acid using
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lithium aluminum hydride as the reducing agent. The described method is robust, high-yielding,
and provides a straightforward procedure for obtaining a key synthetic intermediate for
researchers in medicinal chemistry and drug development. The clear, step-by-step instructions
and tabulated data facilitate the replication of this synthesis in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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